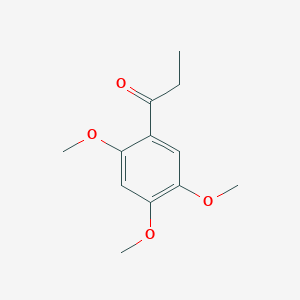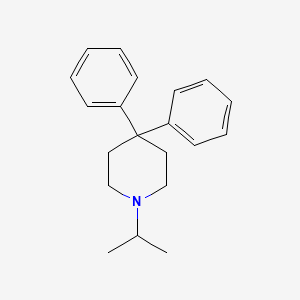
Prodipine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prodipine, also known as BY-101, is a diphenylpiperidine derivative patented by Chemische Fabrik Promonta G.m.b.H. It is primarily known for its monoamine oxidase inhibiting effects, which are similar to those of harmaline . This compound has been studied for its potential use as an anti-parkinsonian agent .
Preparation Methods
The synthesis of Prodipine involves several steps. One of the key methods includes the reaction of diphenylphosphonate with appropriate reagents under controlled conditions. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Prodipine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Prodipine has several scientific research applications:
Chemistry: It is used as a model compound in studies involving monoamine oxidase inhibitors.
Mechanism of Action
Prodipine exerts its effects primarily through the inhibition of monoamine oxidase and dipeptidyl peptidase IV (DPP IV). By inhibiting these enzymes, this compound affects the breakdown of neurotransmitters and peptides, leading to increased levels of these molecules in the brain and other tissues. This mechanism is particularly relevant in the context of its potential use as an anti-parkinsonian agent .
Comparison with Similar Compounds
Prodipine is unique in its dual inhibitory effects on monoamine oxidase and dipeptidyl peptidase IV. Similar compounds include:
Harmaline: Another monoamine oxidase inhibitor with similar effects.
Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Sitagliptin: A dipeptidyl peptidase IV inhibitor used in the treatment of diabetes.
This compound’s combination of effects on both monoamine oxidase and dipeptidyl peptidase IV sets it apart from these similar compounds, making it a unique candidate for further research and potential therapeutic applications .
Properties
CAS No. |
31314-38-2 |
|---|---|
Molecular Formula |
C20H25N |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4,4-diphenyl-1-propan-2-ylpiperidine |
InChI |
InChI=1S/C20H25N/c1-17(2)21-15-13-20(14-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17H,13-16H2,1-2H3 |
InChI Key |
CFOOTBBXHJHHMT-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
31314-38-2 |
Synonyms |
1-tert-isopropyl-4,4-diphenylpiperidine prodipin prodipin hydrochloride prodipine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


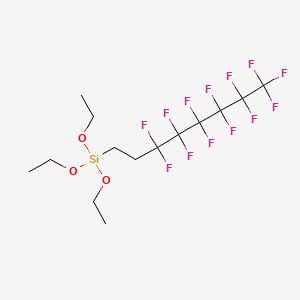
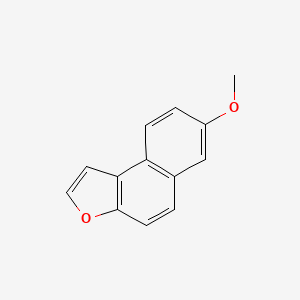
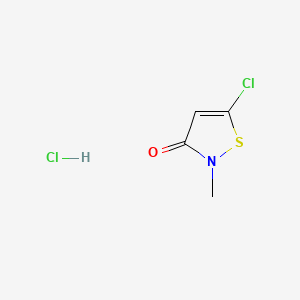
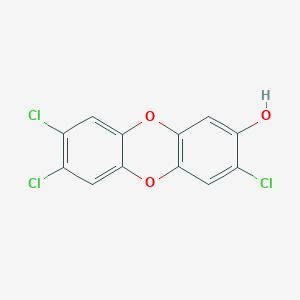
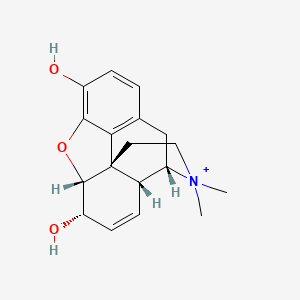

![(5S,6R)-7,9-dibromo-N-[(2S)-3-[2,6-dibromo-4-[(1S)-2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1198742.png)
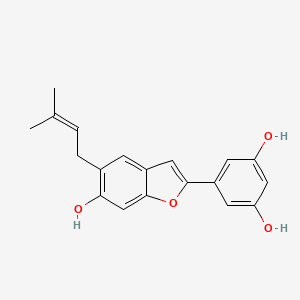
![7,8-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-phenyl-3H-1,5-benzodiazepin-2-one](/img/structure/B1198746.png)
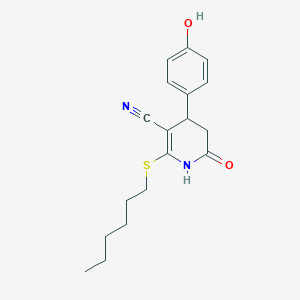
![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1198751.png)
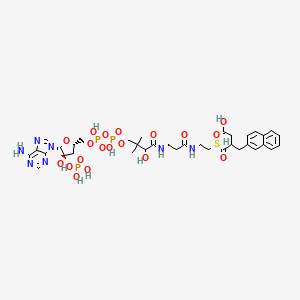
![3-(4-Butyl-3,5-dimethyl-1-pyrazolyl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B1198753.png)
